molecular formula C17H16N2OS B3014504 5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole-2(3H)-thione CAS No. 1209060-74-1

5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole-2(3H)-thione

Cat. No. B3014504
CAS RN: 1209060-74-1
M. Wt: 296.39
InChI Key: OQRLGZBWUHFTFS-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole-2(3H)-thione, commonly known as MTIT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has a unique structure that makes it an attractive candidate for drug design and development.

Scientific Research Applications

Medicinal Chemistry

  • Serotonin-3 Receptor Antagonism : A structurally novel series of selective serotonin-3 receptor antagonists includes a potent member, synthesized as a tritiated compound, which effectively penetrates the blood-brain barrier. This compound is useful for both in vitro and in vivo studies related to serotonin-3 receptors (Rosen et al., 1990).
  • Dopamine Beta-Hydroxylase Inhibition : Imidazole-2(3H)-thiones are found to be competitive inhibitors of dopamine beta-hydroxylase (DBH), an enzyme that plays a role in dopamine conversion. These compounds demonstrate the significance of thiophene as a potent inhibitor (McCarthy et al., 1990).

Corrosion Inhibition

  • Corrosion Inhibition for Steel : Imidazole derivatives exhibit excellent corrosion inhibition performance for steel in corrosive environments. Studies show that these compounds adhere to the Langmuir adsorption isotherm and enhance the hydrophobic nature of steel surfaces, thereby protecting them from corrosion (Singh et al., 2017).
  • Inhibition in Acidic Solutions : In studies focusing on mild steel, imidazole derivatives bearing OH, NH2, and OCH3 groups show high corrosion inhibition efficiency. The adsorption behavior and surface morphology studies suggest their effectiveness as corrosion inhibitors in acidic environments (Prashanth et al., 2021).

Quantum Chemical Studies

  • Molecular Structure Analysis : Theoretical analysis of the molecular structure, spectroscopic studies, and thermodynamic characteristics of 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione (5MBIT) has been performed. These studies include calculations of dipole moment, polarizability, and energy levels, contributing to a better understanding of the molecule's properties (Pandey et al., 2017).

Other Applications

  • Synthesis and Characterization : Research on synthesizing and characterizing various imidazole derivatives, including those related to 5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole-2(3H)-thione, has led to discoveries in biological and pharmaceutical importance, highlighting their versatility in medicinal chemistry (Ramanathan, 2017).

properties

IUPAC Name

4-(4-methoxyphenyl)-3-(2-methylphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-5-3-4-6-15(12)19-16(11-18-17(19)21)13-7-9-14(20-2)10-8-13/h3-11H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRLGZBWUHFTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CNC2=S)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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